molecular formula C16H16N2O B3251561 (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline CAS No. 209850-75-9

(S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline

Cat. No. B3251561
CAS RN: 209850-75-9
M. Wt: 252.31 g/mol
InChI Key: ZNHOQAYNVLEAPF-ZDUSSCGKSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately :

Scientific Research Applications

Antimicrobial Activity

A study by Habib et al. (2013) demonstrated the synthesis of novel quinazolinone derivatives, including compounds related to the structure of (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline. These compounds showed promising results in antimicrobial activity evaluation (Habib, Hassan, & El‐Mekabaty, 2013).

Antiprotozoal Agents

In 2021, Abdelgawad et al. conducted a study that utilized benzoxazolyl aniline as a scaffold for synthesizing a series of derivatives with potential antiprotozoal and antimicrobial activities. The results indicated that some compounds exhibited significant antimalarial, antileishmanial, antitrypanosomal, and antimicrobial activities (Abdelgawad et al., 2021).

Synthesis and Characterization of Novel Compounds

Jirjees (2022) reported the synthesis and characterization of novel oxazepine derivatives. These compounds were characterized using various analytical techniques, highlighting the importance of such structures in the development of new chemical entities (Jirjees, 2022).

Antidiabetic, Anti-inflammatory, and Anticancer Activities

A study by Kavitha et al. (2016) synthesized a series of N-substituted aniline derivatives and evaluated them for antidiabetic, anti-inflammatory, and anticancer activities. The study highlighted the potential therapeutic applications of such compounds (Kavitha, Kannan, & Gnanavel, 2016).

Catalytic Transfer Hydrogenation

Research by Jia et al. (2018) involved synthesizing ruthenium complexes containing phenolate-oxazoline ligands, which demonstrated catalytic activities in the transfer hydrogenation of nitroarene to aniline. This study underscores the potential of such compounds in catalysis (Jia, Ling, Zhang, Sheng, & Lee, 2018).

Anti-Tubercular Activity

Dighe et al. (2012) synthesized a series of compounds with structures similar to (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline, evaluating them for antitubercular activity. These studies contribute to understanding the potential use of these compounds in treating tuberculosis (Dighe, Mahajan, Maste, & Bhat, 2012).

Ethylene Polymerization

Hafeez et al. (2015) investigated titanium complexes with oxazoline ligands for their behavior in ethylene polymerization. This study provides insights into the use of these compounds in polymer science (Hafeez, Lippert, Bauer, & Kretschmer, 2015).

Thermally Stable Vanadium Complexes

Wu et al. (2021) synthesized oxovanadium complexes that exhibited high activity towards ethylene polymerization, offering a perspective on the use of these complexes in high-temperature applications (Wu, Niu, Huang, Yang, Xia, Fan, Dai, Cui, He, & Bai, 2021).

Photoluminescent Copper(I) Complexes

Manbeck, Brennessel, & Eisenberg (2011) conducted a study on photoluminescent copper(I) complexes with amido-triazolato ligands, demonstrating the potential of these compounds in photoluminescent applications (Manbeck, Brennessel, & Eisenberg, 2011).

properties

IUPAC Name

2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-15-9-5-4-8-14(15)16-18-13(11-19-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11,17H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHOQAYNVLEAPF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline
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(S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline

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